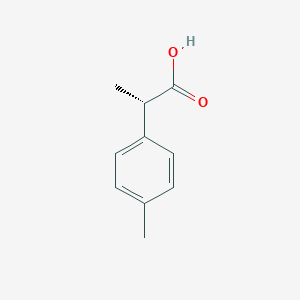![molecular formula C22H25N4O7S2+ B040451 4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid CAS No. 120750-70-1](/img/structure/B40451.png)
4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Polyethylene glycol-sulfonylurea-piretanide is a complex organic compound with the molecular formula C22H25N4O7S2 and a molecular weight of 521.5865 This compound is known for its unique structure, which combines polyethylene glycol, sulfonylurea, and piretanide moieties
Preparation Methods
The synthesis of 4-polyethylene glycol-sulfonylurea-piretanide involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of Polyethylene Glycol Derivative: Polyethylene glycol is reacted with a suitable activating agent to form a reactive intermediate.
Sulfonylurea Formation: The reactive intermediate is then treated with a sulfonylurea derivative under controlled conditions to form the sulfonylurea moiety.
Piretanide Coupling: Finally, the sulfonylurea intermediate is coupled with piretanide under specific reaction conditions to yield the final product.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Polyethylene glycol-sulfonylurea-piretanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-Polyethylene glycol-sulfonylurea-piretanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-polyethylene glycol-sulfonylurea-piretanide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-Polyethylene glycol-sulfonylurea-piretanide can be compared with other similar compounds, such as:
Polyethylene glycol derivatives: These compounds share the polyethylene glycol moiety but differ in their functional groups.
Sulfonylurea derivatives: These compounds have the sulfonylurea moiety but differ in their other substituents.
Piretanide derivatives: These compounds contain the piretanide moiety but differ in their additional functional groups.
Properties
CAS No. |
120750-70-1 |
|---|---|
Molecular Formula |
C22H25N4O7S2+ |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C22H24N4O7S2/c23-35(30,31)19-14-15(21(28)29)13-18(26-8-1-2-9-26)20(19)33-17-5-3-16(4-6-17)25-22(34)24-7-11-32-12-10-27/h1-6,8,13-14,27H,7,9-12H2,(H4-,23,24,25,28,29,30,31,34)/p+1 |
InChI Key |
NROHLPMZALSKLU-UHFFFAOYSA-O |
SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCOCCO |
Isomeric SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
Canonical SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
Synonyms |
4-polyethylene glycol-sulfonylurea-piretanide PIR-PEG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)







![2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B40392.png)



